Cas no 2092099-31-3 (2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one)

2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one is a spirocyclic compound featuring a unique 1-oxa-8-azaspiro[5.5]undecane scaffold, which imparts structural rigidity and potential selectivity in biological interactions. The presence of a methylaminoethyl ketone moiety enhances its reactivity and versatility as an intermediate in medicinal chemistry. This compound is particularly valuable in the synthesis of pharmacologically active molecules, offering advantages such as improved metabolic stability and binding affinity due to its constrained spirocyclic framework. Its well-defined stereochemistry and functional group compatibility make it a useful building block for the development of novel therapeutics, particularly in targeting central nervous system (CNS) disorders and receptor modulation.
2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one structure
2092099-31-3 structure
Product Name:2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
CAS No:2092099-31-3
MF:C12H22N2O2
MW:226.315283298492
CID:5722147
PubChem ID:121202305
Update Time:2025-11-01

2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
    • 2092099-31-3
    • F1907-6116
    • AKOS026710485
    • 2-(methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanone
    • Ethanone, 2-(methylamino)-1-(1-oxa-8-azaspiro[5.5]undec-8-yl)-
    • 2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
    • Inchi: 1S/C12H22N2O2/c1-13-9-11(15)14-7-4-6-12(10-14)5-2-3-8-16-12/h13H,2-10H2,1H3
    • InChI Key: AXLWTLOPPQQFKX-UHFFFAOYSA-N
    • SMILES: O1CCCCC21CN(C(CNC)=O)CCC2

Computed Properties

  • Exact Mass: 226.168127949g/mol
  • Monoisotopic Mass: 226.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.09±0.1 g/cm3(Predicted)
  • Boiling Point: 382.0±27.0 °C(Predicted)
  • pka: 8.82±0.10(Predicted)

2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M183201-100mg
2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
2092099-31-3
100mg
$ 95.00 2022-06-04
TRC
M183201-500mg
2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
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500mg
$ 365.00 2022-06-04
TRC
M183201-1g
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1g
$ 570.00 2022-06-04
Life Chemicals
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$361.0 2023-09-07
Life Chemicals
F1907-6116-0.5g
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F1907-6116-2.5g
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$1684.0 2023-09-07

Additional information on 2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one

2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one: A Comprehensive Overview

2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one, with the CAS number 2092099-31-3, is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its intricate spirocyclic structure and functional groups, holds potential for various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of 2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one.

Chemical Structure and Properties

The molecular formula of 2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one is C14H24N2O2, with a molecular weight of approximately 244.35 g/mol. The compound features a spirocyclic structure, specifically a 1-oxa-8-azaspiro[5.5]undecane ring, which is a key component of its unique chemical properties. The presence of a methylamino group and an ethanone moiety further contributes to its reactivity and biological activity.

The spirocyclic structure of 2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one provides it with enhanced stability and conformational rigidity, which can be advantageous in drug design. The oxygen atom in the spiro ring enhances the compound's solubility and bioavailability, making it more suitable for pharmaceutical applications.

Synthesis Methods

The synthesis of 2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one has been the subject of several studies, with various methods being reported in the literature. One common approach involves the reaction of an appropriate spirocyclic precursor with a methylamine derivative under controlled conditions.

A typical synthetic route begins with the preparation of the 1-oxa-8-azaspiro[5.5]undecane ring system through a multistep process involving ring-closing metathesis (RCM) or other cyclization techniques. Once the spirocyclic core is formed, it can be functionalized to introduce the methylamino and ethanone groups. For example, a ketone intermediate can be reacted with methylamine to form the desired product.

Biological Activities and Therapeutic Potential

2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one has shown promising biological activities in various preclinical studies. One of its key therapeutic potentials lies in its ability to modulate specific receptors and enzymes involved in neurological disorders.

Recent research has demonstrated that this compound exhibits potent activity as an antagonist of certain G protein-coupled receptors (GPCRs), particularly those implicated in pain signaling pathways. This makes it a potential candidate for the development of novel analgesic drugs with fewer side effects compared to existing treatments.

In addition to its analgesic properties, 2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-y l)ethanone has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α, making it a promising lead compound for treating inflammatory diseases.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in advancing 2-(Methylamino)-1-(1-o xa - 8 - azas p i ro [ 5 . 5 ] und e c an - 8 - y l ) e than - 1 - one strong > into clinical trials . Several phase I trials are currently underway to evaluate its safety , tolerability , and pharmacokinetic profile in human subjects . Preliminary data from these trials have been encouraging , with no major adverse effects reported so far . p > < p > If clinical trials continue to yield positive outcomes , this compound could potentially be developed into a new class of therapeutic agents for managing pain and inflammation . However , further research is needed to fully understand its mechanism of action , optimize its pharmacological properties , and address any potential safety concerns . p > < p > In conclusion , < strong > 2 - ( M e thyla m i no ) - 1 - ( 1 - o xa - 8 - azasp i ro [ 5 . 5 ] und e c an - 8 - y l ) e than - 1 - one strong > represents a promising molecule with significant therapeutic potential . Its unique chemical structure and biological activities make it an exciting candidate for further investigation and development in the field of medicinal chemistry . p > article > response >

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